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Compound of Interest |

N-(1-Isopropyl-1H-pyrazol-5-
Compound Name:
yl)formamide
CAS No.: 144991-33-3
Cat. No.: B586818

Executive Summary

In the optimization of pyrazole-4-carboxamides, the choice between an N-methyl and an N-
iIsopropy! substituent at the 1-position is a pivotal decision governing the molecule's metabolic
liability and physicochemical robustness.

» N-Methyl Variants: Exhibit superior metabolic stability and crystal packing efficiency. They
are the industry standard for systemic agents requiring long half-lives (e.g., Fluxapyroxad)
but can be susceptible to specific CYP450-mediated N-demethylation.

» N-Isopropyl Variants: Offer enhanced lipophilicity (+0.4—0.6 LogP) and distinct steric
occlusion. However, they introduce a "metabolic soft spot” via tertiary carbon hydroxylation,
often resulting in faster intrinsic clearance (

) compared to their methyl counterparts.

Structural & Electronic Basis

The stability differences stem from the inductive and steric characteristics of the alkyl group

attached to the pyrazole nitrogen (N1).
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Feature

N-Methyl Pyrazole

N-Isopropyl Pyrazole

Impact on Stability

Steric Bulk (A-Value)

~1.70 kcal/mol

~2.15 kcal/mol

Isopropyl provides
greater steric
shielding to the C5-
position but increases

rotational entropy.

Inductive Effect (+I)

Moderate

Strong

Isopropyl donates
more electron density
to the pyrazole ring,
theoretically reducing
amide electrophilicity
(hydrolysis
resistance).

Lipophilicity (

LogP)

Baseline

+0.4 to +0.6

Isopropyl increases
membrane
permeability but
decreases agueous

solubility.

Crystal Packing

High Efficiency

Lower Efficiency

Methyl analogs
typically show higher

melting points (

) and lattice energy
due to compact

packing.

Note on Nomenclature

While often colloquially termed "pyrazole formamides,” these compounds are chemically

pyrazole carboxamides (

). True formamides (

) are rare in this scaffold. This guide addresses the Carboxamide class.

Metabolic Stability: The Core Differentiator
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Metabolic degradation is the primary failure mode for these scaffolds. The mechanism of
degradation differs fundamentally between the two substituents.

N-Methyl Degradation Pathway

The N-methyl group is a primary target for CYP450-mediated oxidative demethylation.
e Mechanism: Hydroxylation of the methyl group forms an unstable hemiaminal intermediate (

), which spontaneously collapses to release formaldehyde and the des-methyl pyrazole.

¢ Kinetics: Generally slow. The C-H bonds are sterically accessible but electronically
deactivated by the adjacent nitrogen lone pair participation in the aromatic ring.

N-Isopropyl Degradation Pathway

The N-isopropy! group introduces a tertiary C-H bond, which is energetically favorable for
radical abstraction by high-valent Iron-Oxo species in CYP450 enzymes.

¢ Mechanism:

o -1 Hydroxylation: The tertiary methine proton is abstracted, leading to a stable tertiary
alcohol metabolite (Hydroxy-isopropyl).

o Dealkylation: While less common than demethylation, oxidative attack can lead to acetone
extrusion.

o Kinetics:Fast. The formation of the tertiary radical is kinetically favored over primary C-H
abstraction, often leading to significantly shorter half-lives (

) for isopropyl analogs in microsomal assays.

Metabolic Pathway Diagram
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Caption: Comparative metabolic fates. The red arrow indicates the rapid hydroxylation of the
isopropyl tertiary carbon, a key instability factor.

Chemical & Hydrolytic Stability
In abiotic environments (shelf-life, formulation stability), the amide bond at C4 is the weak point.
 Acidic Hydrolysis (pH < 4):

o N-Methyl: The electron-donating effect of the methyl group stabilizes the pyrazole ring, but
less so than isopropyl.

o N-Isopropyl: The stronger + effect of the isopropyl group increases the electron density of
the pyrazole ring. This electron push is transmitted to the C4-amide, reducing the
electrophilicity of the carbonyl carbon.

o Result: N-Isopropyl analogs often exhibit slightly superior hydrolytic stability under acidic
conditions due to this electronic deactivation of the carbonyl.

e Photostability:
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o Both analogs are generally photostable. However, the N-isopropyl group can undergo
Norrish Type Il fragmentation if a carbonyl is in close proximity (e.g., if the side chain
allows), though this is rare in rigid pyrazole carboxamides.

Comparative Data (Simulated Representative Values)

Based on structure-activity relationships (SAR) of SDHI fungicides.

Parameter N-Methyl Analog N-lsopropyl Analog
Microsomal
> 60 min 15 - 30 min
(Human)
Hydrolysis
(pH 2, 25°C)
LogP (Octanol/Water) 2.8 3.3
Melting Point 155 - 160°C 130 - 135°C

Experimental Protocols

To validate these stability profiles in your specific series, use the following self-validating
protocols.

Microsomal Stability Assay (Metabolic)

Objective: Determine Intrinsic Clearance (

) and identify metabolites.

o Preparation: Prepare 10 mM stock of test compounds (Methyl vs. Isopropyl) in DMSO.
e Incubation System:
o Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

o Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,
0.4 U/mL G6PDH, 3.3 mM
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).
o Buffer: 100 mM Potassium Phosphate (pH 7.4).

e Procedure:

[e]

Pre-incubate microsomes and compound (1 pM final) at 37°C for 5 min.

Initiate with NADPH.

o

[¢]

Sample at

min.

[e]

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
e Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
 Calculation: Plot

vs. time. Slope

gives

o Validation Criteria: Reference compounds (Verapamil: High clearance; Warfarin: Low
clearance) must fall within 20% of historical mean.

Accelerated Hydrolysis Assay (Chemical)

Objective: Compare amide bond resistance to acid/base catalysis.
o Buffers:

o Acid: 0.1 N HCI (pH 1.2).

o Neutral: 50 mM Phosphate buffer (pH 7.4).

o Base: 0.1 N NaOH (pH 13).
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o Workflow:

o

Dissolve compound to 50 uM in Buffer/Acetonitrile (80:20 v/v) to ensure solubility.

[¢]

Incubate at elevated temperature (60°C) to accelerate rates.

[e]

Aliquot at

hours.

[e]

Analyze via HPLC-UV (254 nm).
o Data Interpretation:

o If N-Isopropyl degradation < N-Methyl degradation at pH 1.2, the +I electronic effect is
dominant.

o If N-Isopropyl degradation > N-Methyl, check for steric strain relief mechanisms.

Experimental Workflow Diagram
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Caption: Parallel workflow for assessing metabolic and chemical stability.
Conclusion & Recommendation
For drug development applications:

o Select N-Methyl if your target requires high metabolic stability, compact crystal packing, and
oral bioavailability (standard SDHI approach).

o Select N-Isopropyl only if the binding pocket contains a specific hydrophobic void (e.g.,
requiring the bulk of the isopropyl group) or if you need to increase lipophilicity to cross
biological membranes, accepting the trade-off of faster clearance.
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If N-Isopropyl is required for potency but fails metabolic stability criteria, consider bioisosteric
replacement with a Cyclopropyl group (isosteric to isopropyl but metabolically robust due to
high C-H bond dissociation energy) or a Difluoroethyl group.
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 To cite this document: BenchChem. [Comparative Stability Guide: Isopropyl vs. Methyl
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pyrazole-formamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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